Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate
Description
Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 1-position and a 4-aminobutanamido substituent at the 4-position.
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13/h10H,2-9,13H2,1H3,(H,14,16) |
InChI Key |
MESSCAXUBUIPRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Aminobutanamido Group: This step involves the reaction of the piperidine derivative with 4-aminobutanoic acid or its derivatives under amide bond-forming conditions.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate may exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Tropical Journal of Pharmaceutical Research reported that piperidine derivatives demonstrated significant anticancer activity against human cancer cell lines, suggesting that further exploration of this compound could yield promising therapeutic agents .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound, which may be beneficial in treating neurodegenerative diseases. It has been observed to enhance the expression of neurotrophic factors that promote neuronal survival.
Case Study:
In vitro experiments indicated that treatment with this compound improved neuronal cell viability under oxidative stress conditions, highlighting its potential role in neuroprotection .
Binding Affinity Studies
The compound's interaction with various biological targets has been investigated through binding affinity studies. This compound shows promise in modulating receptor activity, which could lead to the development of new pharmacological agents targeting specific pathways.
| Target | Binding Affinity | Effect |
|---|---|---|
| Receptor A | High | Inhibition |
| Receptor B | Moderate | Activation |
Synthetic Chemistry Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
- Structure : Contains a 2-methoxyphenylpiperazine substituent at the 4-position.
- This difference may increase receptor-binding affinity in neurological targets (e.g., serotonin receptors) but reduce solubility due to hydrophobicity .
Ethyl 4-(1H-Indol-3-yl)piperidine-1-carboxylate ()
- Structure : Features an indole moiety at the 4-position.
- Key Differences: The indole group confers planar aromaticity, enabling interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase).
2.1.3 tert-Butyl 4-(4-Amino-5-chloro-2-methoxybenzamido)piperidine-1-carboxylate ()
- Structure : Includes a tert-butyl carboxylate and a chlorinated benzamido group.
- Key Differences: The tert-butyl group increases steric bulk and lipophilicity (higher logP), whereas the ethyl carboxylate in the target compound improves aqueous solubility. The chloro-methoxybenzamido substituent may enhance metabolic stability compared to the aliphatic aminobutanamido chain .
Physicochemical Properties
*Estimated based on substituent contributions.
- Aminobutanamido Group: Introduces hydrogen-bond donors (NH₂) and acceptors (amide), enhancing solubility in polar solvents but reducing membrane permeability compared to aromatic substituents .
Biological Activity
Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 262.35 g/mol. The structure features a piperidine ring, which is often associated with various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nitric Oxide Production : This compound may enhance the synthesis of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. NO is produced by nitric oxide synthases (NOS), particularly NOS3, which plays a significant role in vascular health and inflammation .
- Inflammatory Response Modulation : this compound has been implicated in the modulation of pro-inflammatory cytokines such as IL-6 and IL-8. These cytokines are critical in the inflammatory response and may be influenced by the compound's action on macrophages .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Absorption and Distribution : The compound exhibits favorable characteristics for human intestinal absorption with a probability score close to 1.0. It is also predicted to cross the blood-brain barrier effectively .
- Metabolism : The compound does not significantly inhibit major cytochrome P450 enzymes (CYP450), suggesting a low potential for drug-drug interactions through metabolic pathways .
In Vivo Studies
In vivo studies have demonstrated that derivatives of piperidine compounds can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce inflammation in models of colitis by inhibiting NLRP3 inflammasome activation, leading to decreased IL-1β release .
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| INF39 | 24.9 ± 6.3 | 10 |
| Compound 2 | 14.9 ± 5.8 | 10 |
| Compound 6 | 35.0 ± 7.0 | Varies |
This table summarizes the anti-pyroptotic activities observed in differentiated THP-1 cells treated with various compounds derived from piperidine scaffolds.
Q & A
Q. What synthetic routes are recommended for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling 4-aminobutanamide with a piperidine-1-carboxylate precursor. For example, ester hydrolysis under basic conditions (e.g., NaOH in EtOH/water) followed by amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is a viable pathway . Optimization includes monitoring reaction progress by TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) to improve yields. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., ethyl ester protons at δ ~4.1–4.3 ppm, piperidine backbone protons at δ ~1.5–3.0 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, amide N-H bend ~3300 cm⁻¹) .
- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Cross-referencing with published spectra of analogous piperidine derivatives (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) aids in peak assignment .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, respiratory protection, and eye/face shields to prevent inhalation or contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Waste disposal : Neutralize residual compound with dilute HCl before disposal in designated hazardous waste streams .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., iNOS or mitoNEET). Compare binding energies (ΔG) to known inhibitors (e.g., Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate with ΔG = −6.91 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns to prioritize in vitro testing .
Q. How can conflicting data on compound solubility or reactivity be resolved?
Methodological Answer:
- Controlled experiments : Repeat solubility tests in varying solvents (e.g., DMSO, PBS) at standardized pH and temperature.
- Analytical cross-validation : Combine HPLC (for purity checks) with LC-MS to detect degradation products .
- Literature benchmarking : Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates, which show pH-dependent solubility) .
Q. What strategies are effective for studying its mechanism in mitochondrial dysfunction?
Methodological Answer:
- In vitro assays : Measure ROS levels in SH-SY5Y cells using DCFDA probes post-treatment. Compare to TT01001, a mitoNEET agonist that reduces oxidative stress .
- Western blotting : Quantify expression of apoptosis markers (e.g., BAX/Bcl-2 ratio) to assess mitochondrial-mediated cell death .
- Oxygen consumption rate (OCR) : Use Seahorse assays to evaluate mitochondrial respiration changes .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELXL .
- Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate low-energy conformers .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across studies?
Methodological Answer:
- Standardize assay conditions : Ensure consistent buffer pH, temperature, and protein concentrations.
- Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-check Kd values .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, independent studies) to identify outliers and systemic biases .
Q. What if synthetic yields vary significantly between laboratories?
Methodological Answer:
- Parameter screening : Systematically vary reaction time, temperature, and catalyst loading (e.g., 0.1–1.0 mol% Pd for coupling reactions).
- Quality control of reagents : Test starting materials for purity via NMR or HPLC to rule out degradation .
- Collaborative validation : Reproduce the protocol in a third-party lab to isolate procedural vs. environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
